molecular formula C12H12N2O2 B102762 2-(2-Naphthyloxy)acetohydrazide CAS No. 36304-47-9

2-(2-Naphthyloxy)acetohydrazide

Cat. No. B102762
CAS RN: 36304-47-9
M. Wt: 216.24 g/mol
InChI Key: QSMAUHGVXYUJKN-UHFFFAOYSA-N
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Description

2-(2-Naphthyloxy)acetohydrazide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is also known by its IUPAC name, 2-naphthalen-2-yloxyacetohydrazide .


Molecular Structure Analysis

The InChI code for 2-(2-Naphthyloxy)acetohydrazide is 1S/C12H12N2O2/c13-14-12(15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Naphthyloxy)acetohydrazide include a molecular weight of 216.24 and a molecular formula of C12H12N2O2 . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Pharmaceutical Research

2-(2-Naphthyloxy)acetohydrazide: is known to exhibit antibacterial and antifungal properties . This makes it a valuable compound in the development of new medications. Researchers can explore its efficacy against specific bacterial strains or fungi, potentially leading to the discovery of new classes of antibiotics or antifungals.

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent or a standard for calibrating instruments . Its well-defined structure and properties allow for precise measurements and comparisons in various chemical analyses.

Chromatography

Due to its unique chemical properties, this compound can be used in chromatography as a reference compound to help identify and quantify other substances within a mixture .

Safety and Hazards

The safety information available indicates that 2-(2-Naphthyloxy)acetohydrazide is an irritant . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

2-naphthalen-2-yloxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMAUHGVXYUJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352181
Record name 2-(2-naphthyloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyloxy)acetohydrazide

CAS RN

36304-47-9
Record name 2-(2-naphthyloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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